Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their significant biological activities and are commonly used in medicinal chemistry for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate typically involves a (3 + 2) cycloaddition reaction. This reaction uses an alkyne as a dipolarophile and nitrile oxide as the dipole . The reaction conditions often include the use of Cu(I) or Ru(II) as catalysts, although metal-free synthetic routes are also being explored to reduce costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve microwave-assisted synthesis. This method is advantageous due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with biological targets, leading to various biological effects. These interactions often involve binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can lead to distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C11H7BrFNO3 |
---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
methyl 5-(2-bromo-6-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO3/c1-16-11(15)8-5-9(17-14-8)10-6(12)3-2-4-7(10)13/h2-5H,1H3 |
InChI Key |
TYORXBXDBVPZJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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